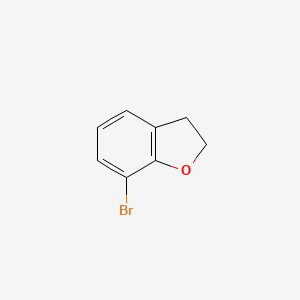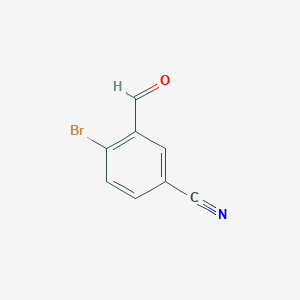
1-(6-chloro-1H-indol-3-yl)ethan-1-one
Vue d'ensemble
Description
The compound 1-(6-chloro-1H-indol-3-yl)ethan-1-one is a chlorinated indole derivative. Indoles are heterocyclic compounds that are structurally characterized by a benzene ring fused to a pyrrole ring. The presence of the chlorine atom at the 6-position on the indole ring and the ethanone group attached to the nitrogen of the indole suggests that this compound could be an intermediate or a final product in synthetic organic chemistry with potential biological activity.
Synthesis Analysis
The synthesis of related indole derivatives has been reported in the literature. For instance, the synthesis of 1-(6-hydroxyindol-1-yl)-2,2-dimethylpropan-1-one was achieved starting from 1H-indole. The key step in this synthesis involved the use of 4-(1-pyrrolidino)pyridine to remove the chloroacetyl moiety from a chloroacetic acid ester intermediate . Although the exact synthesis of this compound is not detailed, similar strategies involving nucleophilic substitution reactions could be employed, as demonstrated in the synthesis of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one .
Molecular Structure Analysis
The molecular structure of this compound would consist of an indole core with a chlorine substituent at the 6-position and an ethanone group attached to the nitrogen atom. The indole core is known to interact with biological targets through pi-stacking, hydrogen bonding, and hydrophobic interactions, which could be modulated by the chlorine and ethanone substituents.
Chemical Reactions Analysis
Indole derivatives are versatile in chemical reactions. The hydroxy group in 1-(6-hydroxyindol-1-yl)-2,2-dimethylpropan-1-one can undergo various chemical transformations, such as esterification or etherification . Similarly, the chlorine atom in this compound could be a reactive site for nucleophilic substitution reactions, potentially leading to a wide range of substituted indole derivatives.
Physical and Chemical Properties Analysis
While specific physical and chemical properties of this compound are not provided, related compounds exhibit properties that are indicative of their potential applications. For example, the synthesis of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one showed that the compound had a high yield and purity, suggesting that similar chlorinated indole derivatives could also be synthesized with high efficiency and purity . The presence of the chlorine atom is likely to influence the compound's reactivity, boiling point, and solubility compared to non-chlorinated indoles.
Applications De Recherche Scientifique
Antibacterial and Antifungal Activities
1-(6-chloro-1H-indol-3-yl)ethan-1-one and its derivatives have been extensively studied for their antimicrobial properties. Research indicates significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects against species like Aspergillus niger and Candida albicans (Letters in Applied NanoBioScience, 2020).
Anti-inflammatory Applications
Some derivatives of this compound have been synthesized and evaluated for their anti-inflammatory activity. These studies, often involving animal models, have shown promising results in reducing inflammation (Current drug discovery technologies, 2022).
Structural and Spectral Analysis
The compound and its variants have been subjects of structural and spectral analysis. Research in this area focuses on understanding the molecular structure through techniques like X-Ray diffraction, IR, 1H NMR, and mass spectroscopy. Such studies are crucial for the development of new pharmaceuticals and materials (Acta chimica Slovenica, 2016).
Anticancer Potential
There is research indicating that certain derivatives of this compound exhibit anticancer properties. These studies involve the synthesis of new compounds and their evaluation against various cancer cell lines, revealing moderate to potent antiproliferative activities (Journal of Chemistry, 2016).
Novel Synthetic Methods
The synthesis of this compound and its derivatives has been a subject of research, with studies exploring novel synthetic methods. These methods aim to improve efficiency, yield, and purity, which are essential for pharmaceutical applications (The Journal of organic chemistry, 2003).
Mécanisme D'action
Target of Action
The primary targets of 1-(6-chloro-1H-indol-3-yl)ethan-1-one are currently unknown. The compound is a product for proteomics research
Biochemical Pathways
Indole derivatives have been studied for their biological potential , but the specific pathways influenced by this compound remain to be elucidated.
Pharmacokinetics
The compound has a molecular weight of 193.63 , which may influence its bioavailability. It is recommended to store the compound at room temperature .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. The compound is stable at room temperature
Propriétés
IUPAC Name |
1-(6-chloro-1H-indol-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-6(13)9-5-12-10-4-7(11)2-3-8(9)10/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQLYMFKKPNNGQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC2=C1C=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
184151-47-1 | |
| Record name | 1-(6-chloro-1H-indol-3-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-(Propan-2-yloxy)phenyl]ethan-1-ol](/img/structure/B1291442.png)


![1H-Pyrrolo[2,3-d]pyridazine](/img/structure/B1291449.png)









